Concanavalin A

Description

Properties

IUPAC Name |

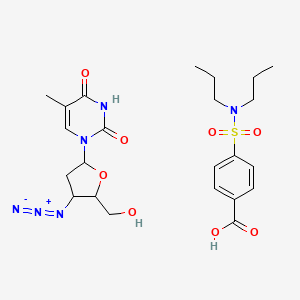

1-[4-azido-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione;4-(dipropylsulfamoyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S.C10H13N5O4/c1-3-9-14(10-4-2)19(17,18)12-7-5-11(6-8-12)13(15)16;1-5-3-15(10(18)12-9(5)17)8-2-6(13-14-11)7(4-16)19-8/h5-8H,3-4,9-10H2,1-2H3,(H,15,16);3,6-8,16H,2,4H2,1H3,(H,12,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSZVJZFCQZYHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)O.CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N6O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lyophilized powder; [Sigma-Aldrich MSDS] | |

| Record name | Concanavalin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13083 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

11028-71-0 | |

| Record name | Concanavalin A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.132 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (ConA), a lectin originally isolated from the jack bean (Canavalia ensiformis), stands as a cornerstone tool in glycobiology and related fields.[1][2] Its remarkable specificity for certain carbohydrate structures, primarily α-D-mannosyl and α-D-glucosyl residues, has made it an invaluable molecule for the characterization, purification, and modulation of glycoproteins and other glycoconjugates.[1][3] This technical guide provides a comprehensive overview of the binding specificity of this compound to mannose, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions. Understanding these intricacies is paramount for its effective application in research, diagnostics, and the development of novel therapeutic strategies.

ConA is a homotetrameric protein at physiological pH, with each subunit possessing a carbohydrate-binding site.[1] The binding activity is dependent on the presence of metal ions, typically Mn²⁺ and Ca²⁺, which are crucial for maintaining the structural integrity of the binding site. The lectin's interaction with mannose residues is a key event in many biological processes, including cell-cell recognition, immune responses, and pathogen binding.

Quantitative Analysis of this compound-Mannose Binding

The affinity of this compound for mannose and its derivatives has been extensively quantified using various biophysical techniques. Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are two of the most prominent methods that provide detailed thermodynamic and kinetic insights into this interaction.

Isothermal Titration Calorimetry (ITC) Data

ITC directly measures the heat changes associated with molecular interactions, allowing for the determination of binding affinity (Kₐ), dissociation constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

| Ligand | Association Constant (Kₐ) (M⁻¹) | Dissociation Constant (Kₐ) (µM) | Reference |

| Poly(Man-Glc) | 16.1 x 10⁶ | - | |

| Poly(Man-Man) | 30 x 10⁶ | - | |

| Methyl-α-D-mannopyranoside | - | 158.2 |

Table 1: Quantitative binding data for this compound with various mannose-containing ligands determined by Isothermal Titration Calorimetry (ITC).

Surface Plasmon Resonance (SPR) Data

SPR is a label-free technique that monitors binding events in real-time by detecting changes in the refractive index at a sensor surface. It provides kinetic parameters such as the association rate constant (kₐ) and the dissociation rate constant (kₐ), from which the dissociation constant (Kₐ) can be calculated.

| Ligand | Association Rate (kₐ) (M⁻¹s⁻¹) | Dissociation Rate (kₐ) (s⁻¹) | Dissociation Constant (Kₐ) (µM) | Reference |

| Mannose | - | - | 2700 - 43 | |

| Mannosyl Glycoliposomes | - | - | - |

Table 2: Kinetic and equilibrium data for the interaction of this compound with mannose-containing ligands as determined by Surface Plasmon Resonance (SPR).

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a versatile method for determining the apparent affinity constants between lectins and glycoproteins. The interactions of ConA with various mannose-containing glycoproteins have been quantified with apparent affinity constants in the range of 2x10⁻⁷ to 9x10⁻⁶ M.

Molecular Basis of Binding Specificity

The carbohydrate-binding site of ConA is a shallow pocket that accommodates the α-D-mannopyranosyl ring. The specificity is primarily dictated by a network of hydrogen bonds and van der Waals interactions between the hydroxyl groups of the mannose residue and the amino acid residues lining the binding site. Hapten inhibition studies have indicated that each hydroxyl group of the mannose sugar is likely involved in the binding mechanism. While ConA exhibits a primary specificity for α-D-mannose, it can also recognize α-D-glucose, which differs from mannose only in the stereochemistry at the C-2 position.

The binding affinity of ConA can be influenced by the linkage of the mannose residue within an oligosaccharide chain. Studies have shown that ConA can accommodate at least three α(1-2) linked mannose residues, with a marginal preference for the middle mannose residues over the non-reducing end residue. The binding of oligosaccharides containing α-(1→2)-linked D-mannosyl units appears to increase up to a tetraose and then decreases.

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data on ConA-mannose interactions. Below are generalized protocols for the key experimental techniques cited.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for the complete thermodynamic characterization of binding interactions.

Methodology:

-

Sample Preparation:

-

Dialyze this compound against a suitable buffer (e.g., 100 mM acetate buffer, pH 4.6) containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl.

-

Determine the concentration of ConA spectrophotometrically at 280 nm.

-

Prepare a solution of the mannose-containing ligand in the same dialysis buffer.

-

-

ITC Experiment:

-

Load the ConA solution into the sample cell of the microcalorimeter.

-

Load the ligand solution into the injection syringe.

-

Perform a series of injections of the ligand into the ConA solution while monitoring the heat change.

-

-

Data Analysis:

-

Integrate the heat pulses to obtain the enthalpy change per injection.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy (ΔH), and stoichiometry (n).

-

Surface Plasmon Resonance (SPR)

SPR is a sensitive technique for studying the kinetics of binding interactions in real-time.

Methodology:

-

Sensor Chip Preparation:

-

Immobilize this compound onto a sensor chip (e.g., CM5 chip) via amine coupling.

-

-

Binding Analysis:

-

Inject a series of concentrations of the mannose-containing analyte over the sensor surface.

-

Monitor the change in the SPR signal (response units) over time to generate sensorgrams.

-

-

Data Analysis:

-

Fit the association and dissociation phases of the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (kₐ) and dissociation rate constant (kₐ).

-

Calculate the equilibrium dissociation constant (Kₐ) as the ratio of kₐ/kₐ.

-

Enzyme-Linked Lectin Assay (ELLA)

ELLA is a plate-based assay that can be used to determine the apparent binding affinity of lectins to immobilized glycoproteins.

Methodology:

-

Plate Coating:

-

Coat microtiter plate wells with a mannose-containing glycoprotein.

-

-

Blocking:

-

Block the remaining protein-binding sites on the wells to prevent non-specific binding.

-

-

Lectin Incubation:

-

Add serial dilutions of enzyme-labeled this compound to the wells and incubate.

-

-

Washing:

-

Wash the wells to remove unbound lectin.

-

-

Substrate Addition:

-

Add a chromogenic or fluorogenic substrate for the enzyme.

-

-

Detection:

-

Measure the absorbance or fluorescence to quantify the amount of bound lectin.

-

-

Data Analysis:

-

Plot the signal as a function of the lectin concentration and fit the data to a binding model to determine the apparent dissociation constant (Kₐ).

-

Signaling Pathways Modulated by this compound Binding

The interaction of this compound with mannose residues on cell surface glycoproteins can trigger intracellular signaling cascades, leading to various cellular responses. In the context of human liver cancer cells, ConA has been shown to inhibit cell migration by affecting the redistribution and assembly of F-actin. This process is regulated by the MAPK signaling pathway, specifically involving the activation of ERK1/2, JNK1/2/3, and p38.

Conclusion

This compound's well-defined binding specificity for mannose residues, coupled with the availability of robust analytical techniques to quantify this interaction, solidifies its position as an indispensable tool in glycoscience. This guide has provided a detailed overview of the quantitative aspects of ConA-mannose binding, the experimental protocols to measure these interactions, and the downstream signaling events that can be triggered. For researchers, scientists, and drug development professionals, a thorough understanding of these principles is essential for leveraging the full potential of this compound in their respective fields, from basic research on glycoprotein function to the development of novel diagnostics and targeted therapeutics. The continued exploration of ConA's interactions with complex glycans will undoubtedly unveil new avenues for scientific discovery and biomedical innovation.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), stands as a cornerstone in the fields of biochemistry, cell biology, and immunology.[1][2] Its remarkable ability to specifically bind to α-D-mannosyl and α-D-glucosyl residues has made it an invaluable tool for the characterization and purification of glycoproteins and other glycoconjugates.[3] This technical guide provides an in-depth exploration of the structural and subunit characteristics of this compound, offering a comprehensive resource for researchers leveraging this lectin in their work.

Molecular Structure and Subunit Composition

This compound is a homotetramer, composed of four identical subunits.[3] The assembly and activity of this protein are intricately linked to its environment, particularly pH. At physiological pH (above 7.0), Con A predominantly exists in its tetrameric form.[2] However, under acidic conditions (pH 4.5-5.6), it reversibly dissociates into dimers. This pH-dependent equilibrium between the dimeric and tetrameric states is a critical factor in its biological activity.

Quantitative Structural Data

The following tables summarize the key quantitative parameters of this compound's structure.

| Parameter | Value | References |

| Overall Structure | ||

| Quaternary Structure | Homotetramer | |

| Total Molecular Weight | 104 kDa | |

| Symmetry | D2 | |

| Isoelectric Point (pI) | 4.5 - 5.5 | |

| Subunit Composition | ||

| Number of Subunits | 4 | |

| Subunit Molecular Weight | 26 kDa | |

| Amino Acid Residues per Subunit | 237 | |

| Carbohydrate Binding Sites per Subunit | 1 | |

| Metal Ion Binding Sites per Subunit | 2 (1 for Mn²⁺, 1 for Ca²⁺) |

Tertiary and Quaternary Structure

Each subunit of this compound folds into a compact, dome-like structure. The predominant secondary structure is the β-sheet, with two large, anti-parallel β-sheets forming the core of the monomer. The intricate folding of the polypeptide chain is stabilized by a network of hydrogen bonds.

The subunits associate non-covalently to form the dimeric and tetrameric structures. The primary interface for dimerization involves extensive interactions between the β-sheets of adjacent monomers. Two of these dimers then associate to form the final, roughly tetrahedral tetramer. This quaternary arrangement is crucial for its multivalent binding to carbohydrate structures on cell surfaces, leading to cellular responses such as agglutination and mitogenesis.

Metal Ion and Carbohydrate Binding

The biological activity of this compound is critically dependent on the presence of divalent metal ions. Each subunit possesses two distinct metal-binding sites, designated S1 and S2. The S1 site preferentially binds a transition metal ion, typically manganese (Mn²⁺), while the S2 site binds a calcium ion (Ca²⁺). The binding of these metal ions is a prerequisite for the protein to adopt the correct conformation for carbohydrate binding. The binding of a transition metal to S1 induces a conformational change that creates a high-affinity binding site for Ca²⁺ at S2. Only when both metal ions are bound is the carbohydrate-binding site fully active.

Con A exhibits a high specificity for α-D-mannosyl and α-D-glucosyl residues. The carbohydrate-binding site is a shallow depression on the surface of each subunit, composed of a conserved sequence of amino acid residues.

Experimental Protocols

Determination of Subunit Composition by SDS-PAGE

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard method to analyze the subunit composition of proteins.

Methodology:

-

Sample Preparation:

-

Dissolve commercially available this compound in a sample buffer containing SDS, a reducing agent (e.g., β-mercaptoethanol or dithiothreitol), and a tracking dye.

-

Heat the sample at 95-100°C for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds (though Con A lacks cysteine residues).

-

-

Electrophoresis:

-

Load the prepared sample and a molecular weight marker onto a polyacrylamide gel.

-

Apply a constant voltage or current to separate the protein subunits based on their molecular weight.

-

-

Visualization:

-

After electrophoresis, stain the gel with a protein stain such as Coomassie Brilliant Blue or silver stain.

-

Destain the gel to visualize the protein bands.

-

-

Analysis:

-

The appearance of a major band at approximately 26 kDa confirms the molecular weight of the Con A subunit. Often, smaller bands may be observed, which are fragments of the intact subunit.

-

Structural Determination by X-ray Crystallography

X-ray crystallography is the primary technique used to determine the three-dimensional structure of this compound at atomic resolution.

Methodology:

-

Crystallization:

-

Prepare a purified and concentrated solution of this compound.

-

Screen various crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-ordered crystals. A common method involves vapor diffusion in hanging or sitting drops.

-

-

Data Collection:

-

Mount a suitable crystal and expose it to a monochromatic X-ray beam.

-

Collect diffraction data as the crystal is rotated. The diffraction pattern is recorded on a detector.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to determine the unit cell dimensions and space group.

-

Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or isomorphous replacement.

-

Build an atomic model of the protein into the resulting electron density map.

-

Refine the model to improve its agreement with the experimental data.

-

Glycoprotein Purification by Affinity Chromatography

The specific carbohydrate-binding property of this compound is exploited for the purification of glycoproteins using affinity chromatography.

Methodology:

-

Column Preparation:

-

Pack a chromatography column with a this compound-coupled agarose or sepharose resin.

-

Equilibrate the column with a binding buffer containing Mn²⁺ and Ca²⁺ to ensure the lectin is in its active conformation.

-

-

Sample Application:

-

Load the protein sample containing the glycoprotein of interest onto the column.

-

-

Washing:

-

Wash the column extensively with the binding buffer to remove unbound proteins.

-

-

Elution:

-

Elute the bound glycoproteins by applying a buffer containing a competitive sugar, such as methyl-α-D-mannopyranoside or methyl-α-D-glucopyranoside. The competitive sugar displaces the glycoprotein from the lectin.

-

-

Regeneration:

-

Regenerate the column by washing with a high salt buffer followed by re-equilibration with the binding buffer.

-

Visualizations

The following diagrams illustrate key structural and functional aspects of this compound.

Caption: pH-dependent subunit assembly of this compound.

Caption: Activation workflow of this compound.

Caption: Glycoprotein purification using ConA affinity chromatography.

References

For Researchers, Scientists, and Drug Development Professionals

Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), is a powerful tool in immunology and cell biology due to its ability to stimulate the proliferation of T lymphocytes. This mitogenic activity has made it an invaluable agent for studying T-cell activation, immune responses, and for modeling certain inflammatory conditions. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning ConA's mitogenic effects, complete with quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

The Initial Interaction: Binding to Cell Surface Glycoproteins

This compound initiates its mitogenic effect by binding to specific carbohydrate moieties on the surface of T cells.[1] It recognizes and binds to α-D-mannosyl and α-D-glucosyl residues present on various glycoproteins and glycolipids.[1] A critical step in T-cell activation by ConA is the cross-linking of the T-cell receptor (TCR) complex. This cross-linking mimics the physiological activation of T cells by antigen-presenting cells (APCs), triggering a cascade of intracellular signaling events that ultimately lead to cell proliferation and cytokine production.[1]

Quantitative Data on ConA-Induced Lymphocyte Proliferation and Cytokine Production

The mitogenic response of lymphocytes to ConA is dose-dependent, typically exhibiting a bell-shaped curve where suboptimal concentrations induce proliferation and supraoptimal concentrations can be toxic.[2] The optimal concentration for mitogenesis can vary depending on the cell type and experimental conditions.

Table 1: Dose-Response of Human T Lymphocytes to this compound

| ConA Concentration | Proliferative Response | Notes |

| Suboptimal | Increasing proliferation | The ascending part of the dose-response curve reflects the regulatory interaction of responding cells.[2] |

| Optimal | Peak proliferation | |

| Supraoptimal | Decreased proliferation and potential toxicity | High concentrations of ConA can have a toxic effect on lymphocytes. |

Source: Adapted from a study on the mitogenic response of human T lymphocytes to graded doses of ConA.

ConA stimulation also leads to the production of a variety of cytokines, which play a crucial role in the subsequent immune response. The temporal profile of cytokine production can provide insights into the kinetics of T-cell activation.

Table 2: Time Course of Cytokine Production in Mice Following ConA Injection (10 mg/kg)

| Cytokine | Time Point (hours) | Serum Level (pg/mL) - Peak |

| IL-6 | 6 | Peak reached |

| IFN-γ | 6 | Peak reached |

| IL-10 | 6-24 | Continued increase |

Source: Adapted from a quantitative proteomic analysis of ConA-induced hepatitis in mice.

Key Signaling Pathways in ConA-Induced Mitogenesis

The cross-linking of the TCR by ConA activates a complex network of intracellular signaling pathways. The primary pathways involved are the T-cell receptor (TCR) signaling cascade and the Mitogen-Activated Protein Kinase (MAPK) pathway.

T-Cell Receptor (TCR) Signaling Pathway

Upon ConA binding and TCR cross-linking, a series of phosphorylation events is initiated. The Src-family kinase Lck phosphorylates the immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. This creates docking sites for ZAP-70, which is then also phosphorylated and activated by Lck. Activated ZAP-70 phosphorylates key adaptor proteins, such as LAT and SLP-76, leading to the formation of a larger signaling complex. This complex activates Phospholipase C-γ1 (PLC-γ1), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). DAG activates Protein Kinase C (PKC) and the Ras-MAPK pathway, while IP3 triggers the release of calcium from the endoplasmic reticulum, leading to the activation of the transcription factor NFAT (Nuclear Factor of Activated T-cells).

Caption: TCR Signaling Pathway Activated by this compound.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is another crucial signaling cascade activated by ConA. This pathway involves a series of protein kinases that are sequentially phosphorylated and activated. Three major MAPK pathways are known to be involved in T-cell activation: the ERK, JNK, and p38 MAPK pathways. Activation of these pathways leads to the activation of various transcription factors, such as AP-1, which, in conjunction with NFAT and NF-κB, drive the expression of genes required for T-cell proliferation and effector functions. Recent studies have also implicated the generation of reactive oxygen species (ROS) as an upstream event that can contribute to the activation of the p38/MAPK pathway in response to ConA.

Caption: ConA-induced MAPK Signaling Pathway.

Experimental Protocols

Lymphocyte Proliferation Assay using CFSE Staining and Flow Cytometry

This protocol provides a method to assess T-cell proliferation in response to ConA stimulation by measuring the dilution of the fluorescent dye carboxyfluorescein succinimidyl ester (CFSE).

Materials:

-

Peripheral blood mononuclear cells (PBMCs) or isolated T cells

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin

-

This compound (stock solution, e.g., 1 mg/mL)

-

CFSE (stock solution, e.g., 5 mM in DMSO)

-

Phosphate-buffered saline (PBS)

-

FACS tubes

-

Flow cytometer

Procedure:

-

Cell Preparation and Staining:

-

Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells twice with PBS.

-

Resuspend the cells at a concentration of 1 x 10^7 cells/mL in pre-warmed PBS.

-

Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C in the dark.

-

Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI medium.

-

Wash the cells three times with complete RPMI medium.

-

-

Cell Culture and Stimulation:

-

Resuspend the CFSE-labeled cells at a concentration of 1 x 10^6 cells/mL in complete RPMI medium.

-

Plate 100 µL of the cell suspension per well in a 96-well round-bottom plate.

-

Add 100 µL of complete RPMI medium containing ConA at various concentrations (e.g., 0, 1, 5, 10 µg/mL).

-

Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.

-

-

Flow Cytometry Analysis:

-

Harvest the cells from each well and transfer to FACS tubes.

-

Wash the cells with PBS containing 2% FBS.

-

Resuspend the cells in an appropriate volume of FACS buffer.

-

Acquire the samples on a flow cytometer, collecting data for at least 10,000-50,000 events in the lymphocyte gate.

-

Analyze the data using appropriate software. Gate on the lymphocyte population based on forward and side scatter. Proliferation is assessed by the appearance of daughter cell populations with successively halved CFSE fluorescence intensity.

-

Caption: Workflow for Lymphocyte Proliferation Assay.

Western Blot Analysis of Signaling Protein Phosphorylation

This protocol describes the detection of phosphorylated signaling proteins (e.g., ERK, p38) in response to ConA stimulation.

Materials:

-

T cells or other relevant cell line

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (PVDF or nitrocellulose)

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for total and phosphorylated forms of the protein of interest)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Culture cells to the desired density.

-

Starve the cells in serum-free medium for a few hours before stimulation, if necessary.

-

Stimulate the cells with ConA at the desired concentration for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash the cells with ice-cold PBS.

-

Lyse the cells with ice-cold lysis buffer.

-

Clarify the lysates by centrifugation.

-

-

Protein Quantification and Electrophoresis:

-

Determine the protein concentration of each lysate using a protein assay.

-

Normalize the protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

-

Western Blotting:

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for the total form of the protein as a loading control.

-

Conclusion

This compound serves as a potent mitogen for T lymphocytes, initiating a complex cascade of intracellular signaling events that culminate in cellular proliferation and the production of cytokines. The primary mechanism involves the cross-linking of the T-cell receptor complex, which in turn activates the TCR and MAPK signaling pathways. Understanding the intricacies of these pathways is crucial for researchers in immunology and drug development, as it provides a model system for T-cell activation and a potential target for immunomodulatory therapies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further investigation into the multifaceted biological effects of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanavalin A (ConA), a lectin derived from the jack bean (Canavalia ensiformis), has demonstrated significant anti-neoplastic properties, primarily through the induction of programmed cell death in cancer cells. A key mechanism underlying its cytotoxic effects is the induction of autophagy, a cellular self-degradation process. This technical guide provides an in-depth overview of the molecular mechanisms by which ConA induces autophagy in cancer cells, detailed experimental protocols for assessing this process, and a summary of quantitative data from relevant studies. The signaling pathways involved are visualized to facilitate a clear understanding of the complex cellular responses to ConA treatment.

Introduction to this compound and Autophagy in Cancer

This compound is a carbohydrate-binding protein, or lectin, with a high affinity for mannose and glucose residues present on cell surface glycoproteins.[1][2] This binding initiates a cascade of intracellular events that can lead to distinct cellular fates, including apoptosis and autophagy.[3] Autophagy is a catabolic process where cellular components are sequestered within double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation and recycling of the enclosed materials.[2] In the context of cancer, autophagy can be a double-edged sword, either promoting cell survival under stress or leading to a form of programmed cell death known as autophagic cell death.[2] ConA has been shown to predominantly trigger autophagic cell death in several cancer types, making it a subject of interest for anti-cancer therapy development.

Molecular Mechanisms and Signaling Pathways

ConA-induced autophagy is a multifaceted process involving several key signaling pathways. The primary mechanism involves the binding of ConA to cell surface glycoproteins, leading to mitochondrial stress and the activation of specific autophagy-related proteins.

The MT1-MMP-Mediated Pathway

Membrane Type 1 Matrix Metalloproteinase (MT1-MMP) is a key cell surface receptor for ConA. The interaction between ConA and MT1-MMP is crucial for initiating the autophagic response in some cancer cells, such as glioblastoma. This signaling is independent of the catalytic activity of MT1-MMP but requires its intracellular domain. Upon ConA binding, a signaling cascade is initiated that leads to the upregulation of several autophagy-related genes (ATGs), including ATG3, ATG12, and ATG16L1, as well as BCL2/adenovirus E1B 19 kDa interacting protein 3 (BNIP3).

BNIP3-Mediated Mitophagy

A predominant mechanism of ConA-induced autophagy is through the induction of mitophagy, the selective degradation of mitochondria by autophagy. ConA is internalized and localizes to the mitochondria. This leads to the upregulation of BNIP3, a pro-apoptotic member of the Bcl-2 family that functions as a mitophagy receptor. BNIP3 on the outer mitochondrial membrane recruits the autophagic machinery, leading to the engulfment and subsequent degradation of mitochondria, ultimately resulting in autophagic cell death.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on cell viability and autophagy induction in various cancer cell lines as reported in the literature.

Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability

| Cell Line | Assay | Concentration (µg/mL) | Incubation Time (h) | % Viability Reduction (approx.) | Reference |

| C6 Glioblastoma | MTT | 125 | 48 | 10% | |

| 250 | 48 | 30% | |||

| 500 | 48 | 55% | |||

| HeLa | MTT | 20 | 36 | Autophagy induced | |

| 54 | 36 | 50% (IC50) | |||

| >50 | 36 | Cytotoxicity induced | |||

| HCCLM3, MHCC97L, HepG2 (Liver Cancer) | CCK-8 | 1, 3, 5, 10 | 12, 24, 48 | Concentration-dependent decrease |

Table 2: Dose-Dependent Induction of Autophagy by this compound

| Cell Line | Marker | Concentration (µg/mL) | Incubation Time (h) | Observation | Reference |

| U87 Glioblastoma | Acidic Vesicular Organelles (AVOs) | 5, 10, 25, 50 | 24 | Dose-dependent increase in AVOs | |

| U87 Glioblastoma | proMMP-2 activation | 5, 10, 25, 50 | 24 | Dose-dependent increase | |

| HepG2, ML-1 (Hepatoma) | Cell Death | 5-10 | Not Specified | Enhanced with IFN-γ |

Experimental Protocols

This section provides detailed methodologies for key experiments used to assess ConA-induced autophagy.

Cell Viability Assay (MTT Assay)

This protocol is adapted for determining the cytotoxic effects of ConA on cancer cells.

-

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound (Sigma-Aldrich, C2010 or equivalent)

-

Phosphate Buffered Saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

96-well plates

-

Multichannel pipette

-

Plate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete medium and incubate overnight.

-

Prepare serial dilutions of ConA in serum-free medium at desired concentrations (e.g., 7.8 to 500 µg/mL).

-

Remove the culture medium from the cells and replace it with 100 µL of the ConA dilutions. Include untreated control wells.

-

Incubate the plate for the desired time period (e.g., 24, 36, or 48 hours).

-

Add 10 µL of MTT solution (final concentration 0.5 mg/mL) to each well.

-

Incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a plate reader. A reference wavelength of 630 nm can be used to reduce background.

-

Acridine Orange Staining for Acidic Vesicular Organelles (AVOs)

This method is used to visualize and quantify the formation of AVOs, a hallmark of autophagy.

-

Materials:

-

Cells cultured on coverslips or in culture plates

-

ConA

-

PBS

-

Acridine Orange (AO) staining solution (1 µg/mL in PBS)

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with the desired concentrations of ConA for the specified time.

-

Wash the cells twice with PBS.

-

Stain the cells with Acridine Orange solution for 15 minutes at 37°C.

-

Wash the cells twice with PBS to remove excess stain.

-

Immediately observe the cells under a fluorescence microscope using a blue excitation filter. The cytoplasm and nucleus of healthy cells will fluoresce green, while the AVOs will fluoresce bright red or orange.

-

Western Blot for LC3 Conversion

This protocol is for detecting the conversion of LC3-I to LC3-II, a key indicator of autophagosome formation.

-

Materials:

-

Treated and untreated cell pellets

-

RIPA lysis buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels (12-15% acrylamide)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-LC3 (e.g., Novus Biologicals, NB100-2220)

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

ECL detection reagent

-

Chemiluminescence imaging system

-

-

Procedure:

-

Lyse cell pellets in RIPA buffer on ice for 30 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

-

Determine protein concentration using the BCA assay.

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL reagent and visualize the bands using an imaging system. LC3-I appears at ~16-18 kDa and LC3-II at ~14-16 kDa.

-

Autophagic Flux Assay

This assay distinguishes between an increase in autophagosome formation and a blockage in their degradation.

-

Materials:

-

All materials for Western Blot for LC3 Conversion

-

Autophagy inhibitor: Bafilomycin A1 (BafA1) or Chloroquine (CQ)

-

-

Procedure:

-

Set up four experimental conditions:

-

Untreated cells

-

Cells treated with ConA alone

-

Cells treated with BafA1 (e.g., 100 nM) or CQ (e.g., 50 µM) alone for the last 2-4 hours of the experiment.

-

Cells co-treated with ConA and BafA1 or CQ for the last 2-4 hours.

-

-

Harvest the cells and perform Western blotting for LC3 as described in section 4.3.

-

Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A greater accumulation of LC3-II in the presence of ConA and the inhibitor compared to the inhibitor alone indicates an induction of autophagic flux.

-

GFP-LC3 Puncta Formation Assay

This fluorescence microscopy-based assay visualizes the recruitment of LC3 to autophagosomes.

-

Materials:

-

Cells stably or transiently transfected with a GFP-LC3 expression vector

-

ConA

-

Fluorescence microscope

-

-

Procedure:

-

Seed GFP-LC3 expressing cells on glass-bottom dishes or coverslips.

-

Treat the cells with ConA at the desired concentrations and for the indicated times.

-

Fix the cells with 4% paraformaldehyde (optional, for endpoint assays).

-

Observe the cells under a fluorescence microscope.

-

In untreated cells, GFP-LC3 fluorescence is diffuse throughout the cytoplasm. Upon autophagy induction, GFP-LC3 translocates to autophagosomes, appearing as distinct green puncta.

-

Quantify the number of puncta per cell to measure the extent of autophagy.

-

Conclusion

This compound is a potent inducer of autophagy in a variety of cancer cell lines. Its mechanism of action involves binding to cell surface glycoproteins, leading to the activation of signaling pathways that culminate in either general autophagy or selective mitophagy, often resulting in autophagic cell death. The MT1-MMP and BNIP3 pathways are central to this process. The provided experimental protocols offer a robust framework for researchers to investigate and quantify ConA-induced autophagy. The dose-dependent nature of ConA's effects highlights the importance of careful titration in experimental design. Further research into the intricate signaling networks activated by ConA will be crucial for harnessing its therapeutic potential in cancer treatment.

References

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the carbohydrate binding sites of Concanavalin A (ConA), a lectin widely utilized in biochemistry and cell biology for its specific interaction with mannosyl and glucosyl residues. This document details the structural basis of this interaction, presents quantitative binding data, and outlines detailed experimental protocols for studying these interactions.

The this compound Carbohydrate Binding Site: A Structural Overview

This compound, a member of the legume lectin family isolated from the jack bean (Canavalia ensiformis), exhibits a remarkable specificity for α-D-mannosyl and α-D-glucosyl residues.[1] This specificity is dictated by a well-defined carbohydrate-binding site located on each monomer of the tetrameric protein.[1] The binding of carbohydrates is a metal-dependent process, requiring the presence of both Mn²⁺ and Ca²⁺ ions to maintain the active conformation of the binding site.[2]

The carbohydrate binding site is a shallow pocket on the protein surface.[3] X-ray crystallography and neutron diffraction studies have elucidated the precise molecular interactions between ConA and its carbohydrate ligands.[4] The key amino acid residues that form the binding site and directly interact with the carbohydrate are Tyr12, Pro13, Asn14, Thr15, Asp16, Leu99, Tyr100, Asp208, and Arg228.

The interaction with mannose is characterized by a network of hydrogen bonds. Specifically, the hydroxyl groups at C-3, C-4, C-5, and C-6 of the mannoside form hydrogen bonds with the side chains and backbone atoms of Asn14, Leu99, Tyr100, Asp208, and Arg228. A conserved water molecule also plays a crucial role in mediating the interaction between the protein and the carbohydrate ligand.

Quantitative Analysis of this compound-Carbohydrate Interactions

The affinity, thermodynamics, and kinetics of ConA-carbohydrate binding have been extensively studied using various biophysical techniques. The following tables summarize key quantitative data for the interaction of ConA with representative carbohydrate ligands.

Table 1: Thermodynamic Parameters of this compound Binding to Carbohydrates

| Ligand | Technique | Ka (M-1) | Kd (µM) | ΔG (kcal/mol) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference(s) |

| Methyl α-D-mannopyranoside | ITC | 3.1 x 104 | 32.3 | -6.1 | -8.2 | 2.1 | |

| Methyl α-D-glucopyranoside | ITC | 1.0 x 104 | 100 | -5.5 | -6.5 | 1.0 | |

| Mannobiose (Man α1-2 Man) | Neutron Crystallography | - | - | - | - | - | |

| Mannose | SPR | - | 200 ± 50 | - | - | - |

-

ITC: Isothermal Titration Calorimetry

-

SPR: Surface Plasmon Resonance

-

Note: Values can vary depending on experimental conditions (pH, temperature, buffer).

Table 2: Kinetic Constants for this compound-Carbohydrate Interactions

| Ligand | Technique | kon (M-1s-1) | koff (s-1) | Reference(s) |

| Methyl α-D-mannopyranoside | Temperature-Jump Relaxation | 1.2 x 105 | 4.1 | |

| Mannose (on nanoarray) | SPR | (14 ± 2) x 104 | (7 ± 2) x 10-3 |

-

Note: The kinetic constants can be significantly influenced by the presentation of the carbohydrate ligand (e.g., in solution vs. on a surface).

Experimental Protocols for Studying ConA-Carbohydrate Interactions

This section provides detailed methodologies for key experiments used to characterize the binding of carbohydrates to this compound.

Purification of this compound by Affinity Chromatography

Objective: To purify ConA from jack bean meal using its affinity for dextran.

Materials:

-

Jack bean meal

-

Extraction buffer (e.g., 1 M NaCl, 20 mM Tris-HCl, pH 7.4)

-

Sephadex G-50 or other cross-linked dextran matrix

-

Elution buffer (e.g., 0.2 M methyl α-D-mannopyranoside in extraction buffer)

-

Chromatography column

Procedure:

-

Extraction: Stir jack bean meal in extraction buffer for several hours at 4°C.

-

Clarification: Centrifuge the suspension to pellet insoluble material. Filter the supernatant through cheesecloth and then a 0.45 µm filter.

-

Column Preparation: Pack a chromatography column with Sephadex G-50 and equilibrate with 5-10 column volumes of extraction buffer.

-

Sample Loading: Load the clarified extract onto the equilibrated column.

-

Washing: Wash the column extensively with extraction buffer until the absorbance at 280 nm of the eluate returns to baseline, indicating the removal of unbound proteins.

-

Elution: Elute the bound ConA with elution buffer.

-

Fraction Collection and Analysis: Collect fractions and monitor the protein concentration by measuring the absorbance at 280 nm. Pool the fractions containing the eluted ConA.

-

Dialysis: Dialyze the purified ConA against a suitable storage buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4) to remove the eluting sugar.

X-ray Crystallography of ConA-Carbohydrate Complexes

Objective: To determine the three-dimensional structure of ConA in complex with a carbohydrate ligand.

Methodology: Hanging Drop Vapor Diffusion

Materials:

-

Purified and concentrated ConA (typically 10-20 mg/mL)

-

Carbohydrate ligand (in molar excess)

-

Crystallization screening kits or custom-made crystallization solutions

-

24-well crystallization plates

-

Siliconized cover slips

-

Cryoprotectant (e.g., glycerol, ethylene glycol)

Procedure:

-

Complex Formation: Incubate the purified ConA with a 5-10 fold molar excess of the carbohydrate ligand for at least one hour on ice.

-

Hanging Drop Setup:

-

Pipette 500 µL of the reservoir solution (crystallization solution) into a well of the crystallization plate.

-

On a siliconized cover slip, mix 1-2 µL of the ConA-carbohydrate complex solution with 1-2 µL of the reservoir solution.

-

Invert the cover slip and place it over the well, sealing it with vacuum grease to create a hanging drop.

-

-

Incubation: Incubate the crystallization plate at a constant temperature (e.g., 4°C or 20°C).

-

Crystal Monitoring: Regularly monitor the drops for crystal growth over several days to weeks.

-

Crystal Harvesting and Cryo-protection:

-

Once crystals of suitable size have grown, carefully harvest them using a cryo-loop.

-

Briefly soak the crystal in a cryoprotectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

-

-

Data Collection: Flash-freeze the crystal in liquid nitrogen and collect X-ray diffraction data using a synchrotron or in-house X-ray source.

-

Structure Determination and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known ConA structure. Refine the model to fit the electron density map and build the carbohydrate ligand into the density.

Isothermal Titration Calorimetry (ITC)

Objective: To determine the thermodynamic parameters (Ka, ΔH, and stoichiometry) of ConA-carbohydrate binding.

Materials:

-

Purified ConA

-

Carbohydrate ligand

-

Identical, degassed buffer for both protein and ligand (e.g., 100 mM acetate buffer, pH 4.6, containing 1 mM MnCl₂, 1 mM CaCl₂, and 30 mM NaCl)

-

Isothermal titration calorimeter

Procedure:

-

Sample Preparation:

-

Dialyze both ConA and the carbohydrate ligand extensively against the same buffer to minimize heats of dilution.

-

Accurately determine the concentrations of the protein and ligand solutions.

-

Degas both solutions immediately before the experiment.

-

-

Instrument Setup:

-

Thoroughly clean the sample cell and injection syringe.

-

Set the experimental temperature (e.g., 25°C).

-

-

Loading:

-

Load the ConA solution (e.g., 20-50 µM) into the sample cell.

-

Load the carbohydrate solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.

-

-

Titration:

-

Perform a series of small injections (e.g., 2-10 µL) of the ligand solution into the protein solution, allowing the system to reach equilibrium after each injection.

-

The heat change associated with each injection is measured.

-

-

Data Analysis:

-

Integrate the heat pulses from each injection.

-

Plot the heat change per mole of injectant against the molar ratio of ligand to protein.

-

Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the association constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated using the equation: ΔG = -RTlnKa = ΔH - TΔS.

-

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time kinetics (kon and koff) and affinity (Kd) of ConA-carbohydrate interactions.

Materials:

-

Purified ConA

-

Carbohydrate ligand (or a surface functionalized with the carbohydrate)

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5, SA chip for biotinylated ligands)

-

Immobilization reagents (e.g., EDC/NHS for amine coupling)

-

Running buffer (e.g., HBS-EP: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% P20)

-

Regeneration solution (e.g., a high concentration of a competing sugar like mannose, or a low pH solution)

Procedure:

-

Sensor Chip Preparation:

-

Functionalize the sensor chip surface with the carbohydrate ligand. This can be achieved by various methods, such as amine coupling of an aminated sugar or capturing a biotinylated sugar on a streptavidin-coated chip.

-

-

Immobilization:

-

For amine coupling, activate the carboxymethylated dextran surface of a CM5 chip with a mixture of EDC and NHS.

-

Inject the aminated carbohydrate solution to allow for covalent coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Binding Analysis:

-

Equilibrate the sensor surface with running buffer.

-

Inject a series of concentrations of ConA over the functionalized surface and a reference surface (without the carbohydrate) to monitor the association phase in real-time.

-

Switch back to running buffer to monitor the dissociation phase.

-

-

Regeneration:

-

After each binding cycle, inject the regeneration solution to remove the bound ConA and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the signal from the reference channel to obtain the specific binding sensorgrams.

-

Globally fit the association and dissociation curves from the different ConA concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Glycan Microarray Analysis

Objective: To profile the carbohydrate binding specificity of ConA against a library of different glycans.

Materials:

-

Purified and fluorescently labeled (or biotinylated) ConA

-

Glycan microarray slide (with a library of immobilized glycans)

-

Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 2 mM CaCl₂, 2 mM MgCl₂, 1% BSA, 0.05% Tween 20)

-

Wash buffers

-

Fluorescently labeled streptavidin (if using biotinylated ConA)

-

Microarray scanner

Procedure:

-

Array Preparation:

-

Fabricate the glycan microarray by printing amine-functionalized glycans onto an NHS-activated glass slide.

-

Block any unreacted NHS groups with ethanolamine.

-

-

Binding Assay:

-

Rehydrate the microarray slide with binding buffer.

-

Incubate the slide with a solution of fluorescently labeled ConA (or biotinylated ConA followed by fluorescently labeled streptavidin) in a humidified chamber.

-

-

Washing:

-

Wash the slide extensively with wash buffers to remove unbound protein.

-

-

Scanning and Data Analysis:

-

Dry the slide and scan it using a microarray scanner at the appropriate wavelength.

-

Quantify the fluorescence intensity of each spot.

-

Analyze the data to determine the relative binding affinities of ConA to the different glycans on the array.

-

Visualizing the Exploration of ConA's Binding Sites

The following diagrams illustrate the workflow for characterizing ConA-carbohydrate interactions and the molecular details of the binding site.

Caption: A flowchart illustrating the experimental workflow for the comprehensive characterization of this compound's carbohydrate binding properties.

Caption: A simplified diagram showing the key amino acid residues in the this compound binding site that form hydrogen bonds with a mannose molecule.

This technical guide provides a foundational understanding of the carbohydrate binding sites of this compound, offering both the theoretical background and practical methodologies for its study. The detailed protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of glycobiology, protein science, and drug development.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Concanavalin_A [collab.its.virginia.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Mannobiose Binding Induces Changes in Hydrogen Bonding and Protonation States of Acidic Residues in this compound As Revealed by Neutron Crystallography - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Abstract

Concanavalin A (ConA), a mannose/glucose-binding lectin isolated from the jack bean (Canavalia ensiformis), has been a subject of intensive research for decades, primarily for its applications in biochemistry and immunology. However, its endogenous physiological roles within the plant have been less thoroughly elucidated. This technical guide synthesizes current knowledge on the multifaceted functions of ConA in C. ensiformis, focusing on its critical roles in plant defense and seed development. We present quantitative data on its distribution and activity, detailed experimental protocols for its study, and an exploration of the signaling pathways that likely regulate its expression. This document aims to provide a comprehensive resource for researchers investigating plant lectins and professionals in drug development exploring natural compounds.

Introduction

Canavalia ensiformis, commonly known as the jack bean, is a legume that produces a high concentration of the lectin this compound (ConA). Lectins are carbohydrate-binding proteins that play a crucial role in various biological processes. While the scientific community has extensively utilized ConA as a tool in various biomedical applications, its intrinsic purpose within the jack bean plant is a subject of ongoing investigation. Evidence strongly suggests a dual functionality for ConA: as a pivotal component of the plant's defense mechanisms against herbivores and pathogens, and as a vital storage protein supporting seed development and germination.

Localization and Distribution of this compound

Immunocytochemical studies have definitively localized ConA within the protein bodies of storage-parenchyma cells in the cotyledons of developing and mature jack bean seeds[1][2][3]. During seed development, ConA is synthesized in the endoplasmic reticulum and processed through the Golgi apparatus before being deposited in these protein-storage vacuoles[2][3]. The concentration of ConA is highest in the seeds, where it can constitute a significant portion of the total protein.

Table 1: Quantitative Distribution of this compound in Canavalia ensiformis

| Tissue | Concentration | Method of Quantification | Reference |

| Raw Jack Bean Seeds | 24 g/kg (2.4% of dry matter) | Rocket Immunoelectrophoresis | |

| Developing Seeds (66% final weight) | High (qualitative) | Electron-microscope immunocytochemistry | |

| Leaves, Stems, Roots | Low to Undetectable | - | - |

Physiological Role in Plant Defense

A primary physiological function of this compound in C. ensiformis is to act as a defensive agent against a range of biological threats, including insects and fungal pathogens.

Insecticidal Activity

ConA exhibits significant entomotoxic properties. When ingested by certain insects, it binds to glycosylated proteins in the digestive tract, disrupting nutrient absorption and leading to detrimental physiological effects.

Table 2: Insecticidal Effects of this compound

| Insect Species | Effect | Quantitative Data | Reference |

| Rhopalosiphum padi (Bird cherry-oat aphid) | Increased mortality, reduced fecundity | - | - |

| Anagasta kuehniella (Mediterranean flour moth) | 55% weight loss in larvae, extended larval stage | - |

The proposed mechanism for this insecticidal activity involves the binding of ConA to high-mannose N-glycans present on glycoproteins lining the insect gut, leading to cellular damage and impaired digestive function.

Antifungal Activity

ConA has also been shown to possess antifungal properties, likely by interacting with the carbohydrate components of fungal cell walls. While ConA on its own may not always exhibit potent direct antifungal activity, it can modulate the efficacy of other antifungal compounds.

Table 3: Antifungal Activity of this compound

| Fungal Species | Effect | Quantitative Data | Reference |

| Candida albicans | Modulates the action of fluconazole | - | |

| Candida parapsilosis | Growth inhibition | MIC: 0.97 µg/mL (for a related lectin) |

The interaction of ConA with fungal cell wall components, such as mannans, is a key aspect of its antifungal potential. This interaction can disrupt cell wall integrity and signaling processes in the fungus.

Role in Seed Development and Germination

The high concentration of this compound in the protein bodies of seeds strongly suggests a role as a storage protein. During germination, these stored proteins are broken down to provide essential nutrients for the growing embryo. One study noted that various anti-nutritional components in jack beans, including ConA, are reduced during germination, supporting the hypothesis of their mobilization as a nutrient source. The maturation of ConA from its precursor, pro-ConA, is a complex process that occurs within the protein bodies and is essential for its final stable structure and function.

Potential Signaling Pathways

The expression of defense-related proteins like lectins is often regulated by plant signaling molecules such as jasmonic acid (JA) and salicylic acid (SA). While direct evidence for the regulation of ConA in C. ensiformis is still emerging, the general framework of plant defense signaling provides a strong hypothetical model.

Jasmonate Signaling Pathway

The jasmonate signaling pathway is typically activated in response to wounding by herbivores. This pathway is known to induce the expression of various defense proteins, including lectins, in other plant species. It is highly probable that herbivore feeding on C. ensiformis triggers the JA cascade, leading to the upregulation of ConA synthesis as a defensive response.

Salicylate Signaling Pathway

The salicylic acid pathway is generally associated with responses to biotrophic pathogens. Pathogen recognition can lead to an increase in SA levels, which in turn activates a signaling cascade resulting in the expression of pathogenesis-related (PR) proteins. It is plausible that fungal or bacterial pathogens could trigger the SA pathway in C. ensiformis, contributing to the regulation of ConA expression.

Experimental Protocols

Extraction and Purification of this compound

A common method for the purification of ConA from jack bean meal involves affinity chromatography.

Protocol:

-

Extraction: Ground jack bean seeds are stirred with a 0.15 M NaCl solution.

-

Clarification: The mixture is centrifuged to pellet insoluble material.

-

Affinity Chromatography: The supernatant is loaded onto a Sephadex G-50 column, which contains glucose polymers that bind ConA.

-

Washing: The column is washed with the starting buffer to remove unbound proteins.

-

Elution: ConA is eluted from the column using a buffer containing a high concentration of glucose or methyl-α-D-mannoside.

-

Final Preparation: The eluted fractions containing ConA are pooled, dialyzed against water to remove the sugar, and lyophilized.

Immunocytochemical Localization of ConA

This technique is used to visualize the subcellular location of ConA within jack bean tissues.

Protocol:

-

Fixation: Small pieces of developing jack bean cotyledons are fixed in a solution of paraformaldehyde and glutaraldehyde.

-

Dehydration and Embedding: The fixed tissue is dehydrated through an ethanol series and embedded in a resin (e.g., Lowicryl K4M).

-

Sectioning: Ultrathin sections are cut using an ultramicrotome and mounted on grids.

-

Immunolabeling:

-

The sections are incubated with a blocking solution (e.g., bovine serum albumin) to prevent non-specific antibody binding.

-

The sections are then incubated with a primary antibody specific to ConA (anti-ConA).

-

After washing, the sections are incubated with a secondary antibody conjugated to colloidal gold particles, which will bind to the primary antibody.

-

-

Staining and Visualization: The sections are stained with uranyl acetate and lead citrate and observed using a transmission electron microscope. The gold particles appear as electron-dense dots, indicating the location of ConA.

Antifungal Activity Assay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of ConA against a specific fungus.

Protocol:

-

Preparation of Fungal Inoculum: A standardized suspension of the test fungus is prepared in a suitable broth medium (e.g., RPMI-1640).

-

Serial Dilution of ConA: A series of twofold dilutions of ConA are prepared in the broth medium in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature for 24-48 hours.

-

Determination of MIC: The MIC is the lowest concentration of ConA that causes a significant inhibition of fungal growth, often determined by visual inspection or by measuring the optical density.

Conclusion

This compound plays a significant and multifaceted role in the physiology of Canavalia ensiformis. Its high concentration in the seeds, coupled with its demonstrated insecticidal and antifungal properties, underscores its importance as a key component of the plant's defense arsenal. Furthermore, its localization in protein bodies points to its function as a storage protein, providing essential nutrients during the critical stages of germination and seedling establishment. The regulation of ConA expression is likely integrated into the broader plant defense signaling networks, primarily the jasmonate and salicylate pathways. A deeper understanding of these endogenous functions not only enriches our knowledge of plant biology but also provides a basis for the development of novel applications for this remarkable lectin in agriculture and medicine. Further research is warranted to quantify ConA levels in various tissues throughout the plant's life cycle and to definitively map the signaling cascades that control its expression.

References

For Researchers, Scientists, and Drug Development Professionals

Introduction

Concanavalin A (ConA), a lectin isolated from the jack bean (Canavalia ensiformis), is a powerful tool in immunology and cell biology due to its ability to bind to specific carbohydrate moieties on cell surface glycoproteins and glycolipids, primarily α-D-mannosyl and α-D-glucosyl residues.[1] At physiological pH, ConA exists as a homotetramer, but it can be chemically modified to form a dimeric derivative, most commonly succinyl-ConA.[2] This alteration in quaternary structure profoundly impacts its biological activities, creating a valuable pair of reagents for dissecting cellular processes. This technical guide provides an in-depth exploration of the functional differences between the tetrameric and dimeric forms of ConA, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.

Structural and Functional Differences: A Comparative Overview

The primary distinction between the tetrameric and dimeric forms of ConA lies in their valency—the number of carbohydrate-binding sites per molecule. The tetramer possesses four binding sites, allowing for extensive cross-linking of cell surface receptors, while the dimer has only two. This difference in valency is the principal driver of their distinct functional profiles.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative differences in the biological activities of tetrameric and dimeric ConA.

Table 1: Comparative Binding Affinities for Oligomannose-Type Glycopeptides

| Oligosaccharide | ConA Form | Relative Affinity (Compared to Man5) | Reference |

| Man5 | Tetramer | 1 | [3] |

| Man5 | Dimer | 1 | [3] |

| Man7-Man9 | Tetramer | 5-30 fold higher | [3] |

| Man7-Man9 | Dimer | ~2 fold higher |

Table 2: Mitogenic Activity and Cellular Responses

| Parameter | Tetrameric ConA | Dimeric ConA (Succinyl-ConA) | Reference |

| Optimal Mitogenic Concentration | 1-10 µg/mL | 1-10 µg/mL | |

| Response at High Concentrations (>10 µg/mL) | Diminished response, increased cell death | Sustained response | |

| Hemagglutination Capacity | High | Significantly lower | |

| Receptor Cap Formation | Induces cap formation | Does not induce cap formation | |

| Inhibition of Receptor Mobility | Yes | No |

Experimental Protocols

Hemagglutination Assay

This assay quantifies the ability of ConA to agglutinate red blood cells (RBCs), a process highly dependent on its valency.

Materials:

-

This compound (tetrameric and dimeric forms) stock solutions (1 mg/mL in PBS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

2% suspension of washed rabbit or human erythrocytes in PBS

-

96-well V-bottom microtiter plate

-

Micropipettes and tips

Procedure:

-

Add 50 µL of PBS to wells 2 through 12 of a 96-well microtiter plate row.

-

Add 100 µL of the ConA stock solution (or a starting dilution) to well 1.

-

Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 11. Discard 50 µL from well 11. Well 12 will serve as a negative control (RBCs in PBS only).

-

Add 50 µL of the 2% erythrocyte suspension to all wells (1-12).

-

Gently tap the plate to mix the contents.

-

Incubate the plate at room temperature for 30-60 minutes.

-

Observe the results. A positive result (agglutination) is indicated by a uniform carpet of cells covering the bottom of the well. A negative result is characterized by a sharp button of sedimented cells at the bottom of the well.

-

The hemagglutination titer is the reciprocal of the highest dilution of ConA that causes complete agglutination.

Lymphocyte Proliferation (Mitogenesis) Assay by [³H]-Thymidine Incorporation

This assay measures the mitogenic potential of ConA by quantifying the incorporation of radiolabeled thymidine into the DNA of proliferating lymphocytes.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) isolated from whole blood by Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.

-

This compound (tetrameric and dimeric forms) at various concentrations.

-

[³H]-Thymidine (1 µCi/well).

-

96-well flat-bottom cell culture plate.

-

Cell harvester.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Adjust the PBMC suspension to a concentration of 1 x 10⁶ cells/mL in complete RPMI-1640 medium.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 100 µL of the appropriate ConA dilution (in complete RPMI-1640) to the wells. Include a negative control (medium only) and a positive control (e.g., Phytohemagglutinin).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 48-72 hours.

-

Pulse the cells by adding 1 µCi of [³H]-thymidine to each well approximately 18-24 hours before harvesting.

-

Harvest the cells onto glass fiber filters using a cell harvester.

-

Dry the filters and place them in scintillation vials with scintillation fluid.

-

Measure the radioactivity (counts per minute, CPM) using a scintillation counter. The CPM is proportional to the amount of lymphocyte proliferation.

Signaling Pathways and Logical Relationships

The differential biological effects of tetrameric and dimeric ConA stem from their distinct abilities to cross-link cell surface receptors, leading to divergent downstream signaling cascades.

Signaling Pathway for T-Cell Activation

Tetrameric ConA's high valency allows for extensive clustering of T-cell receptors (TCRs) and other glycoproteins, leading to robust activation of downstream signaling pathways. Dimeric ConA, with its lower valency, induces a less intense and potentially qualitatively different signal.

Caption: Differential signaling by tetrameric and dimeric ConA.

Experimental Workflow for Comparative Analysis

A logical workflow for comparing the functional effects of the two ConA forms is essential for robust experimental design.

Caption: Workflow for comparing tetrameric and dimeric ConA.

Conclusion

The distinct biological activities of tetrameric and dimeric this compound are a direct consequence of their differing valencies and abilities to cross-link cell surface receptors. The tetrameric form, with its four binding sites, is a potent agglutinin and induces significant receptor capping and immobilization, leading to a strong but potentially cytotoxic mitogenic response at high concentrations. In contrast, the dimeric form is a less potent agglutinin and does not induce receptor capping, yet it remains an effective mitogen with a broader effective concentration range. This functional dichotomy makes the two forms of ConA invaluable tools for researchers investigating the role of receptor clustering and cytoskeletal interactions in cellular activation and signaling. By carefully selecting the appropriate form of ConA and employing the standardized protocols outlined in this guide, scientists can gain deeper insights into the complex molecular events that govern cellular responses.

References

For Researchers, Scientists, and Drug Development Professionals

Concanavalin A (Con A), a lectin isolated from the jack bean (Canavalia ensiformis), is a cornerstone tool in glycobiology and immunology due to its specific carbohydrate-binding properties and mitogenic activity.[1] However, the full extent of its biological functionality is critically dependent on the precise coordination of divalent metal ions. This technical guide provides an in-depth exploration of the indispensable role of these metal ions in orchestrating the structure and activity of Con A, offering insights for researchers leveraging this lectin in their work.

The Metal-Dependent Architecture of this compound

The activity of Con A is not an intrinsic property of its polypeptide chain alone; it is critically dependent on the binding of two distinct metal ions to each of its monomers: a transition metal ion and a calcium ion.[2][3] These ions bind to specific sites, designated S1 and S2, respectively, which are located in close proximity to the carbohydrate-binding site.

-

The S1 Site (Transition Metal Site): This site is preferentially occupied by a transition metal ion, typically Manganese (Mn²⁺) in its native state. However, other divalent cations such as Cobalt (Co²⁺), Nickel (Ni²⁺), Zinc (Zn²⁺), and Cadmium (Cd²⁺) can also bind to this site.[4]

-

The S2 Site (Calcium Site): This site shows a higher specificity for Calcium (Ca²⁺). The binding of the transition metal ion at the S1 site induces a conformational change that is a prerequisite for the efficient binding of Ca²⁺ at the S2 site.[5]

The sequential binding of these metal ions triggers a cascade of conformational changes that are essential for the formation of a fully functional carbohydrate-binding pocket. The removal of these metal ions, a process known as demetallization, results in a loss of this specific three-dimensional structure and consequently, the abolition of its saccharide-binding ability.

Quantitative Analysis of Metal Ion and Saccharide Binding

The binding affinities of various metal ions and saccharides to Con A have been quantified using techniques such as equilibrium dialysis and Isothermal Titration Calorimetry (ITC). The following tables summarize key thermodynamic parameters.

Table 1: Binding Constants of Divalent Metal Ions to this compound at pH 5.2

| Metal Ion | Binding Site | Binding Constant (Ka) (M-1) |

| Mn²⁺ | S1 | 0.2 x 10⁴ |

| Co²⁺ | S1 | 1.6 x 10⁴ |

| Ni²⁺ | S1 | 12 x 10⁴ |

| Zn²⁺ | S1 | 1.4 x 10⁴ |

| Cd²⁺ | S1 | 6.2 x 10⁴ |

| Ca²⁺ | S2 | 3.0 x 10³ |

| Cd²⁺ | S2 | 1.5 x 10³ |

Data sourced from Shoham et al., 1973.

Table 2: Thermodynamic Parameters of Saccharide Binding to Dimeric this compound

| Saccharide | pH | Binding Enthalpy (-ΔH°) (kJ/mol) |

| Methyl α-D-mannoside | 4.0 | 21.5 |

| Methyl α-D-mannoside | 4.5 | 21.5 |

| Methyl α-D-glucoside | 4.0 | 11.5 |

| Methyl α-D-glucoside | 4.5 | 11.5 |

| p-Nitrophenyl α-D-mannoside | 4.5 | 15.6 |

| p-Nitrophenyl α-D-glucoside | 4.5 | 14.6 |

Data sourced from Hassing & Goldstein, 1970.

The "Locked and Unlocked" States: A Tale of Conformational Change

The binding and dissociation of metal ions induce a profound conformational transition in Con A, often described in terms of "unlocked" and "locked" states. The unlocked state, which is predominant in the demetallized form (apo-Con A), is characterized by a disordered metal-binding region and is incapable of binding saccharides. The locked state, induced by the binding of both the transition metal and calcium ions, possesses the correct geometry for high-affinity carbohydrate recognition.